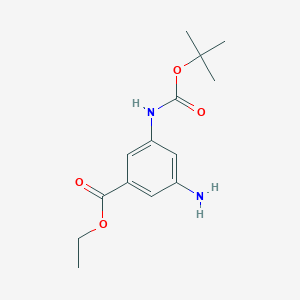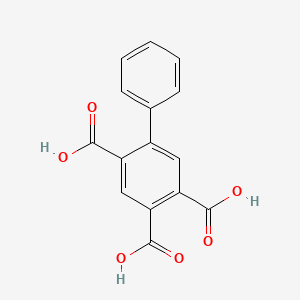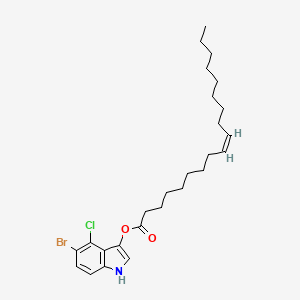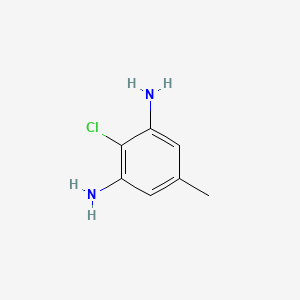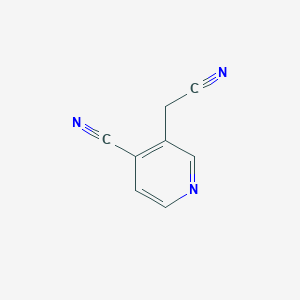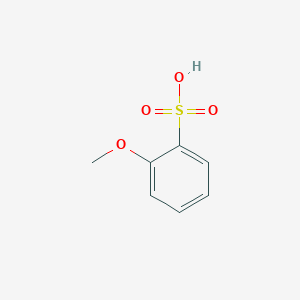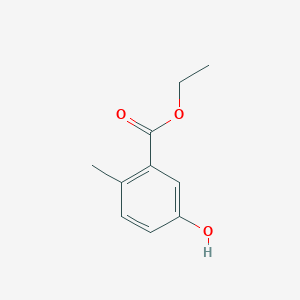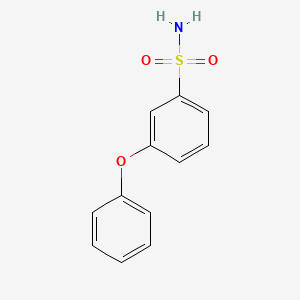
3-Phenoxybenzenesulfonamide
Overview
Description
3-Phenoxybenzenesulfonamide is a chemical compound with the molecular formula C12H11NO3S . It has a molecular weight of 249.29 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H11NO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) . This indicates the molecular structure of the compound.
Scientific Research Applications
Chemical Properties
3-Phenoxybenzenesulfonamide has a molecular weight of 249.29 . It is typically stored at room temperature and comes in a physical form of powder .
Pharmacological Activity
This compound has been found to exhibit peroxisome proliferator-activated receptor γ agonist activity . This means it can potentially be used in the treatment of diseases like diabetes, which are associated with the regulation of this receptor.
Activation of Glucokinase
This compound has been found to activate glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the metabolism of glucose. Therefore, this compound could potentially be used in the treatment of conditions related to glucose metabolism, such as diabetes.
Inhibition of Protein Glycation
This compound has been found to inhibit protein glycation . Protein glycation is a process that can lead to the formation of harmful compounds in the body, contributing to various health problems including aging, Alzheimer’s, and diabetes. Therefore, this compound could potentially be used in the prevention or treatment of these conditions.
Synthesis of Derivatives
This compound can be used as a starting material for the synthesis of various derivatives . For example, 2-cyanoprop-2-yl 3-phenoxybenzoate, a derivative of this compound, has been synthesized and found to exhibit similar pharmacological activities .
Potential Use in Cancer Treatment
While there is no direct evidence of this compound being used in cancer treatment, its structural features and properties suggest potential applications in this field . Further research is needed to explore this potential application.
Mechanism of Action
Target of Action
3-Phenoxybenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Based on the known actions of sulfonamides, it can be inferred that this compound might interact with its targets (carbonic anhydrase and dihydropteroate synthetase) to inhibit their activity . This inhibition could lead to changes in the physiological processes that these enzymes are involved in .
Biochemical Pathways
Given the known targets of sulfonamides, it can be inferred that the compound might affect pathways involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes could disrupt fluid balance and folate synthesis, leading to downstream effects on various physiological processes .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that the inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound could lead to changes in fluid balance and folate synthesis, respectively .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of a compound .
properties
IUPAC Name |
3-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDSEKLNCZSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,7S,10S,13R,16S,19R)-10-(4-Aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3261269.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)
